

Technical Support Center: 12-oxo-phytodienoic Acid (OPDA) Handling and Experimentation

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Compound of Interest

Compound Name: (9S,13R)-12-Oxo phytodienoic acid-d5

Cat. No.: B15559727

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the chemical instability of 12-oxo-phytodienoic acid (OPDA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 12-oxo-phytodienoic acid (OPDA) and why is its chemical instability a concern?

A1: 12-oxo-phytodienoic acid (OPDA) is a lipid-derived signaling molecule in plants, serving as a key precursor to the hormone jasmonic acid (JA) and also functioning as an independent signaling molecule in stress responses.^{[1][2][3]} Its chemical instability is a primary concern for researchers as it can lead to inconsistent and unreliable experimental results. The main cause of this instability is the isomerization of the native cis-(+)-OPDA to its epi-isomer, 13-epi-12-oxo PDA, particularly during extraction, isolation, and storage.^[4] Degradation can also occur due to improper storage temperatures, repeated freeze-thaw cycles, and exposure to strong acids, alkalis, or oxidizing agents.

Q2: What are the recommended long-term storage conditions for OPDA?

A2: For long-term stability, OPDA should be stored as supplied at -80°C, where it is reported to be stable for at least one year.^[5] If supplied in an organic solvent such as ethanol, it is recommended to store the solution at -80°C.

Q3: How should I prepare and store aqueous solutions of OPDA?

A3: It is not recommended to store aqueous solutions of OPDA for more than one day due to its rapid degradation.^[5] To prepare an aqueous solution, it is best to first dissolve OPDA in an organic solvent like ethanol or DMSO and then dilute it into the aqueous buffer immediately before use. For direct dissolution in aqueous media, strongly basic buffers (pH > 8) can be used to improve solubility and stability for short-term experiments.^[5]

Q4: I am observing a peak with the same mass-to-charge ratio as OPDA in my LC-MS analysis, but with a different retention time. What could this be?

A4: This is a common issue and the additional peak is likely the C-13 epimer of OPDA, 13-epi-12-oxo PDA.^[4] This isomerization can occur during sample extraction, processing, or storage. To confirm its identity, you can use a commercially available standard for 13-epi-12-oxo PDA. Optimizing your chromatographic method can help to separate these two isomers for accurate quantification.

Q5: What is the role of OPDA in plant signaling, and how does its instability affect the study of these pathways?

A5: OPDA has a dual role in plant signaling. It is a precursor for the biosynthesis of jasmonic acid (JA), which is involved in a well-characterized signaling pathway dependent on the F-box protein CORONATINE INSENSITIVE 1 (COI1).^{[2][3]} Additionally, OPDA has its own distinct signaling activities that are independent of COI1 and JA.^{[1][6][7]} The instability of OPDA, particularly its isomerization, can complicate the study of these pathways as the biological activity of the epi-isomer may differ from the native compound. Therefore, careful handling and analysis are crucial to correctly attribute biological effects to OPDA.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with OPDA.

| Issue | Potential Cause | Troubleshooting Steps |
|--|--|---|
| Inconsistent or low recovery of OPDA after extraction | Degradation during extraction: Exposure to non-optimal pH, high temperatures, or prolonged extraction times. | - Perform extractions at low temperatures (4°C).- Minimize the duration of the extraction process.- Use extraction solvents buffered to a slightly acidic pH (e.g., pH 5-6) to minimize isomerization. |
| High variability in OPDA quantification between replicates | Inconsistent sample handling: Variations in time from sample collection to extraction or freeze-thaw cycles of stock solutions. | - Standardize the sample collection and extraction workflow to ensure uniformity.- Aliquot stock solutions of OPDA into single-use vials to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving OPDA in aqueous buffers | Low aqueous solubility of OPDA: OPDA is a lipid and has limited solubility in neutral aqueous solutions. | - Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., ethanol or DMSO) and then dilute it into the aqueous buffer.- For organic solvent-free aqueous solutions, use a strongly basic buffer (pH > 8) and sonicate or vortex vigorously to aid dissolution. ^[5] Prepare fresh for each experiment. |
| Appearance of an extra peak during LC-MS analysis | Isomerization of OPDA: Conversion of cis-(+)-OPDA to 13-epi-12-oxo PDA. | - Optimize the HPLC method to achieve baseline separation of the two isomers. This may involve using a different column (e.g., a chiral column) or adjusting the mobile phase gradient.- Confirm the identity of the second peak using a 13-epi-12-oxo PDA standard. |

| | | |
|--|--|---|
| Unexpected biological activity or lack thereof | Degradation or isomerization of OPDA: The biological activity of OPDA isomers or degradation products may differ from the parent compound. | - Verify the purity and integrity of your OPDA standard using LC-MS before conducting biological assays.- Always prepare fresh dilutions of OPDA for each experiment from a properly stored stock solution. |
|--|--|---|

Quantitative Data on OPDA Stability

While specific kinetic data on OPDA degradation under various conditions is not readily available in the literature, the following table summarizes the qualitative and semi-quantitative information gathered from various sources to guide experimental design.

| Condition | Solvent/Matrix | Stability Recommendation | Reference |
|--------------------|-------------------------------|--|-----------|
| Long-term Storage | Solid form or in Ethanol/DMSO | Store at -80°C for at least 1 year. | [5] |
| Short-term Storage | In Ethanol/DMSO | Store at -20°C for up to one month. | |
| Aqueous Solution | Neutral or acidic buffer | Highly unstable; do not store for more than one day. | [5] |
| Aqueous Solution | Basic buffer (pH > 8) | More stable than in neutral or acidic buffers, but should still be prepared fresh. | [5] |
| Freeze-Thaw Cycles | Any solution | Avoid repeated freeze-thaw cycles by aliquoting stock solutions. | |

Experimental Protocols

Protocol 1: Extraction of OPDA from Plant Tissue

This protocol is designed to minimize the degradation of OPDA during extraction.

Materials:

- Plant tissue
- Liquid nitrogen
- Pre-chilled mortar and pestle
- Extraction solvent: 80% methanol in water, pre-chilled to 4°C
- Internal standard (e.g., d5-OPDA)
- Centrifuge tubes
- Refrigerated centrifuge

Procedure:

- Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer a known weight of the frozen powder (e.g., 100-200 mg) to a pre-chilled centrifuge tube.
- Add a known amount of internal standard.
- Add 5 mL of pre-chilled 80% methanol.
- Vortex vigorously for 1 minute.
- Incubate on a shaker at 4°C for 30 minutes.
- Centrifuge at 4,000 x g for 15 minutes at 4°C.

- Carefully collect the supernatant for analysis.

Protocol 2: Analysis of OPDA by HPLC-MS/MS

This protocol provides a general method for the quantification of OPDA.

Instrumentation:

- HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).

Mobile Phase:

- Solvent A: Water with 0.1% formic acid
- Solvent B: Acetonitrile with 0.1% formic acid

Gradient:

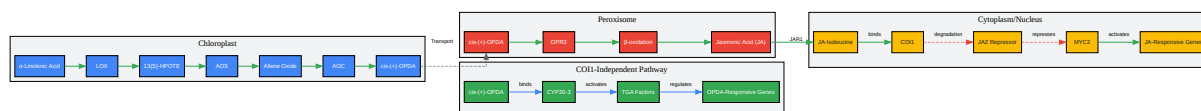
- A linear gradient from 30% B to 100% B over 10 minutes.
- Hold at 100% B for 2 minutes.
- Return to 30% B and re-equilibrate for 3 minutes.

Mass Spectrometry Parameters:

- Operate in negative ion mode.
- Use Multiple Reaction Monitoring (MRM) for quantification.
 - cis-OPDA: precursor ion m/z 291.2, product ion m/z 165.1
 - 13-epi-OPDA: precursor ion m/z 291.2, product ion m/z 165.1
 - d5-OPDA (internal standard): precursor ion m/z 296.2, product ion m/z 170.1

Signaling Pathways and Experimental Workflows

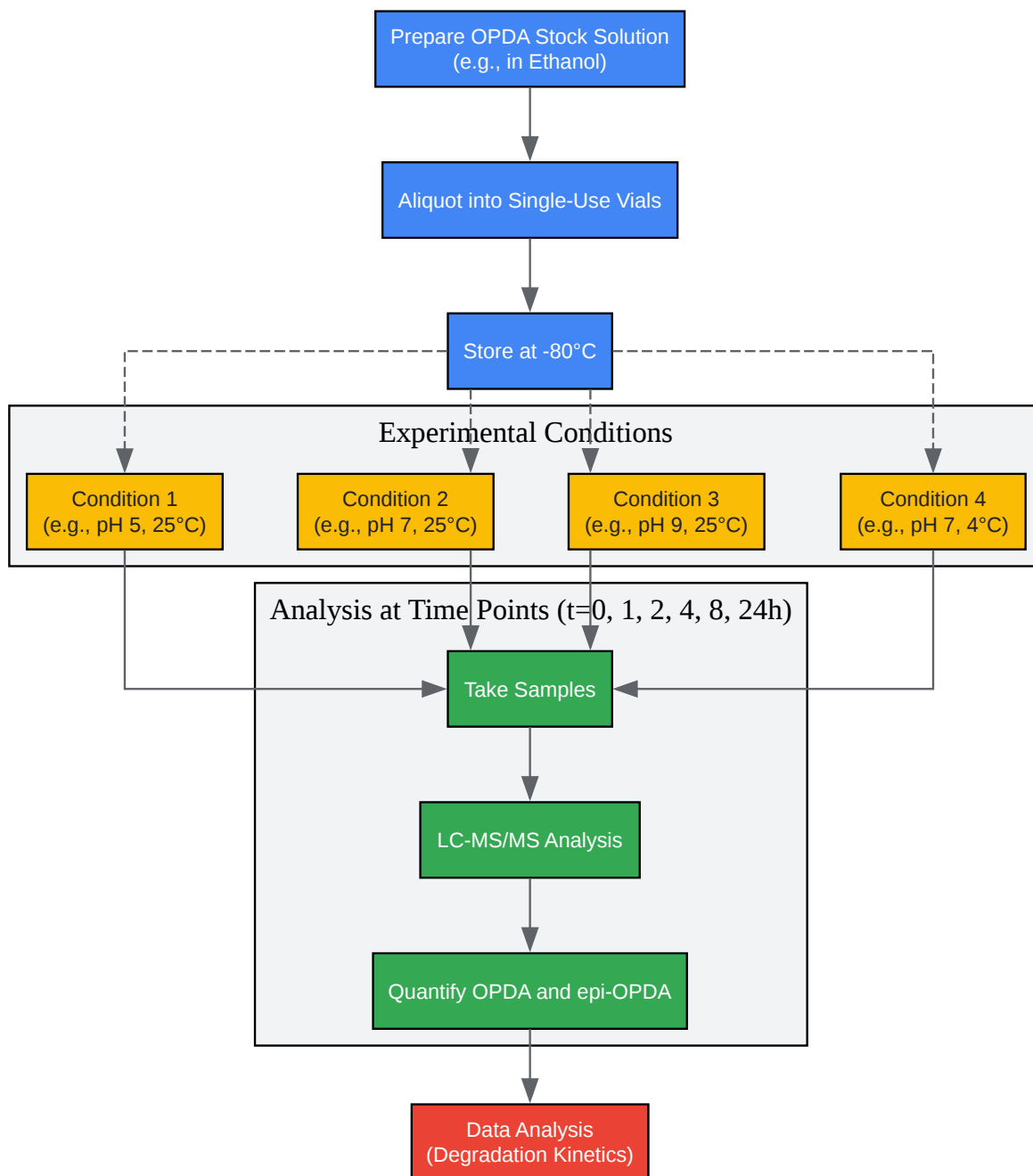
OPDA Biosynthesis and Signaling Pathways



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Caption: Biosynthesis of OPDA and its dual signaling pathways.

Experimental Workflow for Assessing OPDA Stability



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Caption: Workflow for assessing the stability of OPDA.

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